molecular formula C12H9ClN2 B12218227 p-Chloroazobenzene CAS No. 4340-77-6

p-Chloroazobenzene

Cat. No.: B12218227
CAS No.: 4340-77-6
M. Wt: 216.66 g/mol
InChI Key: NJFDMENHTAYHMA-UHFFFAOYSA-N
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Description

p-Chloroazobenzene: is an organic compound characterized by the presence of a chlorine atom attached to the para position of the azobenzene molecule. Azobenzene compounds are well-known for their photochromic properties, which allow them to undergo reversible changes in structure when exposed to light. This unique property makes this compound a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Chloroazobenzene can be synthesized through the diazotization of p-chloroaniline followed by coupling with benzene. The reaction typically involves the following steps:

    Diazotization: p-Chloroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling: The diazonium salt is then reacted with benzene in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: p-Chloroazobenzene undergoes various chemical reactions, including:

    Reduction: It can be reduced to p-chloroaniline using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Oxidation: Oxidation of this compound can lead to the formation of p-chloronitrobenzene.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Oxidation: Nitric acid or other strong oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Reduction: p-Chloroaniline.

    Oxidation: p-Chloronitrobenzene.

    Substitution: Various substituted azobenzenes depending on the nucleophile used.

Scientific Research Applications

p-Chloroazobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a photochromic switch in molecular devices and sensors.

    Biology: Employed in the study of protein-ligand interactions and as a tool for controlling biological processes with light.

    Medicine: Investigated for its potential use in photopharmacology, where light is used to control the activity of drugs.

    Industry: Utilized in the production of dyes, pigments, and other photoresponsive materials.

Mechanism of Action

The mechanism of action of p-Chloroazobenzene is primarily based on its ability to undergo photoisomerization. When exposed to light, the compound can switch between its trans and cis isomers. This structural change can alter the compound’s chemical and physical properties, making it useful for applications that require precise control over molecular behavior. The molecular targets and pathways involved in its action depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

    Azobenzene: The parent compound without the chlorine substituent.

    p-Methoxyazobenzene: An azobenzene derivative with a methoxy group at the para position.

    p-Nitroazobenzene: An azobenzene derivative with a nitro group at the para position.

Comparison:

    p-Chloroazobenzene vs. Azobenzene: The presence of the chlorine atom in this compound can enhance its reactivity and alter its photoisomerization properties compared to azobenzene.

    This compound vs. p-Methoxyazobenzene: The methoxy group in p-Methoxyazobenzene can donate electrons, making it more reactive in certain reactions compared to the electron-withdrawing chlorine atom in this compound.

    This compound vs. p-Nitroazobenzene: The nitro group in p-Nitroazobenzene is a strong electron-withdrawing group, which can significantly affect the compound’s reactivity and stability compared to this compound.

Properties

IUPAC Name

(4-chlorophenyl)-phenyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFDMENHTAYHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871069
Record name 1-(4-Chlorophenyl)-2-phenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4340-77-6, 6141-95-3
Record name Azobenzene, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004340776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazene, (4-chlorophenyl)phenyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Chloroazobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16040
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Chlorophenyl)-2-phenyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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